3-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one
Description
Systematic Nomenclature and IUPAC Classification
The compound’s systematic name, 3-amino-1-(3-hydroxy-3-methylbutyl)pyridin-2-one , derives from IUPAC nomenclature rules for bicyclic systems. The parent structure is a 2-pyridinone ring (a six-membered heterocycle with one oxygen atom at position 2 and one nitrogen atom at position 1). Substituents include:
- Amino group (-NH₂) at position 3.
- 3-Hydroxy-3-methylbutyl chain at position 1.
The molecular formula is C₁₀H₁₆N₂O₂ , with a molar mass of 196.25 g/mol . Its SMILES notation, CC(C)(CCN1C=CC=C(C1=O)N)O , encodes the connectivity of the 3-methylbutyl side chain and the pyridinone ring. The InChIKey identifier MLMOHJXDOAQPCK-UHFFFAOYSA-N provides a unique fingerprint for database searches.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1247215-31-1 | |
| IUPAC Name | 3-amino-1-(3-hydroxy-3-methylbutyl)pyridin-2-one | |
| Molecular Formula | C₁₀H₁₆N₂O₂ | |
| SMILES | CC(C)(CCN1C=CC=C(C1=O)N)O |
Molecular Geometry and Conformational Isomerism
The compound exhibits a planar pyridinone ring with partial double-bond character between the carbonyl oxygen (C2=O) and adjacent carbon atoms. The 3-methylbutyl side chain adopts a gauche conformation due to steric hindrance between the methyl group and the pyridinone ring. Key geometric parameters include:
- Bond lengths : C2=O (1.23 Å), C3-NH₂ (1.35 Å).
- Dihedral angles : The side chain’s C-C-C-O torsion angle ranges between 60° and 180°, favoring staggered conformers.
Conformational isomerism arises from rotation around the C1-N bond linking the side chain to the pyridinone nitrogen. Two dominant rotamers exist:
Crystallographic Characterization and Solid-State Properties
While crystallographic data for this specific compound remains unpublished, analogous pyridinone derivatives exhibit monoclinic crystal systems with P2₁/c space groups. Predicted solid-state features include:
- Hydrogen-bonding networks between the amino group (N-H) and carbonyl oxygen (C=O) of adjacent molecules.
- Stacking interactions between aromatic pyridinone rings, stabilized by π-π overlap.
Thermal analysis of related compounds suggests a melting point range of 120–140°C , with decomposition above 200°C due to side-chain fragmentation.
Tautomeric Behavior and Protonation States
The pyridinone ring exists in equilibrium between keto (C=O) and enol (C-OH) tautomers, though the keto form dominates under standard conditions. Protonation occurs preferentially at the ring nitrogen (N1), forming a cationic species stabilized by resonance:
$$
\text{C}5\text{H}4\text{N(O)(NH}2\text{)} \rightleftharpoons \text{C}5\text{H}4\text{N(OH)(NH}2\text{)}^+ \quad
$$
The amino group (C3-NH₂) remains unprotonated in neutral aqueous solutions (pKa ≈ 8.5), acting as a weak base. pH-dependent solubility studies indicate increased hydrophilicity below pH 6 due to N1 protonation.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-amino-1-(3-methylbutyl)pyridin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-8(2)5-7-12-6-3-4-9(11)10(12)13/h3-4,6,8H,5,7,11H2,1-2H3 |
InChI Key |
YBDIYTXFCLWZCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=CC=C(C1=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Dihydropyridin-2-one Core
A common approach to form the dihydropyridin-2-one scaffold is through cyclization of β-amino ynones or related precursors under catalytic conditions. For example:
Gold(I)-catalyzed cyclization of β-amino ynones has been demonstrated to efficiently produce dihydropyridin-2-one rings with high regioselectivity and yield. This method involves generating the ynone intermediate and then cyclizing it using catalysts such as PPh3AuOTf formed in situ from Au(I) and AgOTf salts.
Base-mediated cyclization of β-keto esters with amines and aldehydes under reflux conditions in ethanol or methanol can also yield the dihydropyridinone ring. Sodium hydroxide or triethylamine is often used as a base to facilitate the cyclization.
Introduction of the 3-Amino Group
Electrophilic amination of the enolate intermediate formed from the dihydropyridin-2-one core is a key step to install the amino group at the 3-position. This can be achieved by treating the enolate with electrophilic nitrogen sources such as oxaziridines or azides followed by reduction.
Alternatively, displacement reactions via azide intermediates followed by catalytic hydrogenation can convert hydroxyl or mesylate groups into amino groups with high efficiency.
Installation of the 3-Methylbutyl Side Chain
The 3-methylbutyl substituent at the nitrogen is typically introduced by alkylation of the dihydropyridin-2-one nitrogen with an appropriate alkyl halide or via using an amine bearing the 3-methylbutyl group as a starting material in the cyclization step.
Careful control of reaction conditions such as temperature (60–80°C) and anhydrous environment is critical to prevent side reactions and ensure high selectivity for N-alkylation over O-alkylation or other competing pathways.
Representative Synthetic Procedure (Literature-Based Example)
Industrial and Scale-Up Considerations
The palladium- or copper-catalyzed cross-coupling reactions involving boronic acid derivatives have been patented for large-scale synthesis of related 1,2-dihydropyridin-2-one compounds, suggesting potential routes for industrial production.
Continuous flow reactors and automated systems may be employed to improve reaction efficiency, reproducibility, and safety during scale-up, especially for steps involving sensitive catalysts or hazardous reagents.
Optimization of solvent choice, temperature, and base equivalents is critical to maximize yield and minimize impurities during scale-up.
Summary Table of Key Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|---|
| Dihydropyridin-2-one formation | Gold(I)-catalyzed cyclization | β-amino ynone, PPh3AuOTf catalyst | Room temperature, inert atmosphere | High regioselectivity, mild conditions | Catalyst sensitivity, cost |
| Amino group introduction | Electrophilic amination | LiHMDS, oxaziridine or azide | Low temperature, anhydrous | Selective C3-amination | Side reactions, rearrangements |
| N1-Substituent installation | N-alkylation | 3-methylbutyl halide, base (NaH) | 60–80°C, anhydrous solvent | Straightforward alkylation | Over-alkylation, competing reactions |
| Purification | Chromatography, recrystallization | Silica gel, solvents | Ambient to mild heating | High purity product | Time-consuming, solvent use |
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyridinone.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted dihydropyridinones.
Scientific Research Applications
3-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the dihydropyridinone ring play crucial roles in its binding to biological targets, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of 3-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one with its analogs:
*Calculated based on molecular formula.
Key Observations:
- Lipophilicity : The 3-methylbutyl group in the target compound provides higher lipophilicity compared to allyl () or difluoroethyl () substituents, favoring passive diffusion across biological membranes.
- Metabolic Stability : Fluorinated analogs () may exhibit slower oxidative metabolism due to the strength of C-F bonds.
Biological Activity
3-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one is a dihydropyridine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by an amino group and a 3-methylbutyl substituent on the dihydropyridine ring, suggests a variety of biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₁₅N₃O
- Molecular Weight : 196.25 g/mol
The presence of the 3-methylbutyl group enhances the compound's lipophilicity, which may influence its pharmacokinetic properties and interactions with biological targets.
Research indicates that this compound may interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play roles in inflammatory and cancer pathways.
- Receptor Modulation : It may modulate receptor activity, influencing neurotransmission and cellular signaling pathways.
Biological Activities
The biological activities associated with this compound are diverse:
- Anti-inflammatory Effects : Studies suggest that the compound can inhibit inflammatory mediators, potentially offering therapeutic benefits in conditions like arthritis.
- Anticancer Properties : Preliminary research indicates that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibits inflammatory mediators | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme inhibition | Modulates enzyme activity related to inflammation |
Case Studies
Several studies have explored the biological effects of this compound:
-
Enzyme Inhibition Study :
- A study demonstrated that this compound significantly inhibited cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition was associated with reduced levels of prostaglandins in vitro.
-
Anticancer Activity :
- Another investigation assessed the compound's effects on human breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent through apoptosis induction.
Future Directions
While promising results have been reported, further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In Vivo Studies : To confirm efficacy and safety profiles.
- Mechanistic Studies : To clarify how this compound interacts with specific molecular targets.
- Development of Derivatives : To enhance potency and selectivity for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
